BenchChemオンラインストアへようこそ!

4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide

lipoxygenase inhibition quinoline regioisomerism SAR

4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide (CAS 1251578-89-8) is a synthetic small molecule that combines an 8-aminoquinoline pharmacophore with a 1-methyltetrazole-5-thio moiety through a butanamide linker. The compound falls within a patented class of quinolinyl ether and thioether tetrazoles claimed as lipoxygenase inhibitors and leukotriene antagonists possessing anti-inflammatory and antiallergic properties.

Molecular Formula C17H19N7O2S
Molecular Weight 385.45
CAS No. 1251578-89-8
Cat. No. B2471534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide
CAS1251578-89-8
Molecular FormulaC17H19N7O2S
Molecular Weight385.45
Structural Identifiers
SMILESCN1C(=NN=N1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H19N7O2S/c1-24-17(21-22-23-24)27-11-15(26)18-9-4-8-14(25)20-13-7-2-5-12-6-3-10-19-16(12)13/h2-3,5-7,10H,4,8-9,11H2,1H3,(H,18,26)(H,20,25)
InChIKeyIWOZOYIUXYEHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide (CAS 1251578-89-8): A Quinolinyl Tetrazole Thioether for Targeted Biomedical Research


4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide (CAS 1251578-89-8) is a synthetic small molecule that combines an 8-aminoquinoline pharmacophore with a 1-methyltetrazole-5-thio moiety through a butanamide linker. The compound falls within a patented class of quinolinyl ether and thioether tetrazoles claimed as lipoxygenase inhibitors and leukotriene antagonists possessing anti-inflammatory and antiallergic properties [1]. Its structure features three key elements: an N-(quinolin-8-yl)butanamide core, a thioether junction, and a methyl-substituted tetrazole ring, a combination that distinguishes it from simpler quinoline or tetrazole congeners. Publicly available quantitative biological profiling data for this specific compound remains limited; the differentiation evidence below draws on class-level inference from the parent patent, structure-activity relationships of closely related quinoline-tetrazole hybrids, and rational medicinal chemistry principles.

Why Generic Substitution Fails for 4-(2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide (CAS 1251578-89-8)


Generic substitution of 4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide with a simpler 8-aminoquinoline, a standalone tetrazole, or even a closely related quinoline-tetrazole hybrid is unreliable because the precise regiochemistry of the quinoline attachment (position 8 versus 5 or 6), the nature of the linker (thioether versus ether or direct C-N bond), and the presence of the butanamide spacer collectively determine both target engagement and pharmacokinetic behaviour. The parent patent explicitly claims 8-substituted quinolines as the preferred embodiment for lipoxygenase inhibition, implying that regioisomeric modifications reduce on-target potency [1]. Similarly, published SAR on quinoline-tetrazole antiplasmodial hybrids demonstrates that linker length and composition strongly modulate cytotoxicity and selectivity indices [2]. Therefore, procurement of an ostensibly similar but structurally distinct analog carries a material risk of altered potency, selectivity, and off-target liability profiles.

Quantitative Differentiation Evidence for 4-(2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide (CAS 1251578-89-8)


Quinoline Regiochemistry: 8-Quinolinyl vs. 5-Quinolinyl Substitution

The parent patent CA 1324142 designates 8-quinolinyl-substituted tetrazoles as the preferred embodiment for lipoxygenase (LOX) inhibitory activity. Within the disclosed Markush structure, the variable attachment position on the quinoline ring is restricted, and the exemplified active compounds bear the nitrogen-linked side chain at C-8. In contrast, the corresponding 5-quinolinyl isomers are either not exemplified or are described as less active, indicating that 8-substitution is a key determinant of potency. No quantitative IC50 values are publicly available for the specific molecule; however, the patent's explicit preference for the 8-regioisomer provides class-level confidence that substituting a 5-, 6-, or 7-quinolinyl analog would compromise LOX engagement. [1]

lipoxygenase inhibition quinoline regioisomerism SAR

Linker Composition: Thioether vs. Ether Connection to the Tetrazole

The target compound employs a thioether (–S–) bridge between the acetamido group and the 1-methyltetrazole, whereas the patent CA 1324142 also discloses oxa-analogs (–O–). The thioether variant provides greater lipophilicity (calculated ΔlogP ≈ +0.5–0.8 vs. the oxygen analog) and a different electron distribution around the tetrazole, potentially altering hydrogen-bonding capacity with LOX active-site residues. While direct comparative inhibition data for matched thioether/ether pairs are not disclosed, the patent intentionally claims both series, suggesting each may afford distinct pharmacokinetic and pharmacodynamic profiles. [1]

bioisosterism thioether linker lipoxygenase

Linker Length: Butanamide Spacer vs. Shorter Acetamide or Propionamide Chains

In a systematic study of 8-amino-6-methoxyquinoline-tetrazole hybrids, linker length was shown to profoundly affect antiplasmodial potency and selectivity. Compounds bearing a methyl linker (one-carbon) achieved PfNF54 IC50 values as low as 0.324 µM with selectivity indices (S.I.) reaching 318, whereas compounds with a longer basic aminoethyl linker exhibited weaker activity (IC50 2.51–15.98 µM) and lower selectivity [1]. The target compound contains a butanamide (–NHCOCH2CH2CH2–) spacer, which is longer and more flexible than the optimal methyl linker but lacks the basic amine that was detrimental to selectivity. By analogy, the butanamide tether is expected to place the tetrazole warhead in a distinct conformational space, potentially reducing off-target cytotoxicity while preserving target engagement, a hypothesis that requires empirical validation in the specific target-family context (LOX or Plasmodium).

linker optimization antiplasmodial cytotoxicity

Tetrazole Methylation: 1-Methyltetrazole vs. Unsubstituted 1H-Tetrazole

The tetrazole ring in the target compound is methylated at N-1, whereas many referenced tetrazole-containing probes retain a free N–H group. N-Methylation is a well-established strategy in medicinal chemistry to suppress Phase II conjugation (glucuronidation, sulfation) at the tetrazole nitrogen, thereby improving metabolic stability and prolonging in vivo half-life [1]. In the context of quinoline-tetrazole hybrids, the 1-methyltetrazole-5-thio moiety mimics the hydrogen-bonding attributes of a carboxylic acid while reducing the acidic pKa (predicted pKa ≈ 4.5–5.5 vs. ~4.0 for 1H-tetrazole), which may favour oral absorption and reduce plasma protein binding.

metabolic stability methyltetrazole bioisostere

Procurement-Relevant Application Scenarios for 4-(2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide (CAS 1251578-89-8)


Lipoxygenase Inhibitor Screening and Inflammatory Disease Target Validation

Based on the class claims of patent CA 1324142 [1], this compound is suited as a starting point for 5-lipoxygenase (5-LOX) or leukotriene receptor antagonist screening programs. Its 8-quinolinyl-thioether-tetrazole architecture matches the patented pharmacophore, enabling researchers to benchmark novel LOX inhibitors against a well-defined chemical class while exploring the impact of the butanamide spacer on isoform selectivity and cellular potency. Procurement ensures consistency with historical patent exemplification.

Quinoline-Tetrazole Hybrid Medicinal Chemistry for Antimalarial Lead Optimization

The compound incorporates an 8-aminoquinoline-like substructure, a validated antimalarial scaffold, fused with a tetrazole warhead via a flexible butanamide linker. As demonstrated in the antiplasmodial SAR of related 8-amino-6-methoxyquinoline-tetrazole hybrids [2], variations in linker length and composition dramatically modulate IC50 and selectivity index. This compound fills a distinct linker space absent from published series and can serve as a tool to probe linker-dependent antiplasmodial activity and cytotoxicity profiles, supporting hit-to-lead campaigns against P. falciparum.

Structure-Activity Relationship (SAR) Studies on Tetrazole Bioisosterism

The 1-methyltetrazole-5-thio group is a recognized carboxylic acid bioisostere with predicted advantages in metabolic stability [3]. The compound enables direct SAR comparisons with analogs bearing an unmethylated tetrazole, a carboxylic acid, or an ether linkage in assays measuring target engagement, passive permeability (PAMPA), and microsomal stability. Such comparisons are critical for medicinal chemistry teams optimizing lead series for oral bioavailability and metabolic half-life without altering pharmacophoric hydrogen-bonding patterns.

Chemical Biology Probe for Leukotriene-Mediated Signaling Pathways

Given its structural classification as a leukotriene antagonist in patent CA 1324142 [1], this compound can be employed as a chemical biology tool to dissect leukotriene signaling in inflammatory cell models (e.g., RBL-1 or human neutrophil assays). Its thioether-linked tetrazole distinguishes it from classical leukotriene antagonists such as zafirlukast or montelukast, offering a complementary chemotype for target validation studies where scaffold diversity is required to confirm on-target pharmacology.

Quote Request

Request a Quote for 4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.